REACTION_CXSMILES
|
O[C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)=[C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:3]=1.P(Cl)(Cl)([Cl:28])=O>>[Cl:28][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[C:5]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)=[C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)[N:3]=1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
OC1=NC(=C(C(N1C)=O)C1=CC2=CC=CC=C2C=C1)C1=CC=NC=C1
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Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
Monitoring reaction by HPLC
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Foam residue was dissolved in 500 mL 5% ethanol/chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with 100 mL water three times and once with 100 mL 5% NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
dried onto 30 g of silica
|
Type
|
CUSTOM
|
Details
|
Final product purified on 400 g silica eluting with 0 to 2.5% methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=C(C(N1C)=O)C1=CC2=CC=CC=C2C=C1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |